O-TMS Dehydro-o,p'-Dicofol
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Overview
Description
O-TMS Dehydro-o,p’-Dicofol is a chemical compound with the molecular formula C17H17Cl5OSi and a molecular weight of 442.667 g/mol . It is an intermediate used in the synthesis of o,p’-Dicofol, which is a chiral isomer of Dicofol . Dicofol is an organochlorine pesticide that has been used in agriculture to control mites on various crops .
Preparation Methods
The synthesis of O-TMS Dehydro-o,p’-Dicofol involves the reaction of 2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine . The reaction conditions typically include a temperature of around 0°C to room temperature and a reaction time of several hours. The product is then purified by standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
O-TMS Dehydro-o,p’-Dicofol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-TMS Dehydro-o,p’-Dicofol has several scientific research applications:
Mechanism of Action
The mechanism of action of O-TMS Dehydro-o,p’-Dicofol involves its conversion to o,p’-Dicofol, which acts as an acaricide by disrupting the nervous system of mites . The molecular targets include ion channels and neurotransmitter receptors in the mites, leading to paralysis and death . The pathways involved in its action are similar to those of other organochlorine pesticides, which interfere with the normal function of the nervous system .
Comparison with Similar Compounds
O-TMS Dehydro-o,p’-Dicofol is similar to other organochlorine compounds such as:
Dicofol: The parent compound, used as a pesticide.
DDT (Dichlorodiphenyltrichloroethane): A well-known organochlorine pesticide with similar chemical properties.
Chlorobenzilate: Another organochlorine acaricide with similar pesticidal activity.
The uniqueness of O-TMS Dehydro-o,p’-Dicofol lies in its specific use as an intermediate in the synthesis of o,p’-Dicofol, which has distinct chiral properties and potential enantiomer-specific activity .
Properties
IUPAC Name |
trimethyl-[2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethoxy]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl5OSi/c1-24(2,3)23-16(17(20,21)22,12-8-10-13(18)11-9-12)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGEPSACIMYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl5OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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